physical and chemical properties of 2-amino-3-ethyl-phenol
physical and chemical properties of 2-amino-3-ethyl-phenol
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-3-ethylphenol
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-amino-3-ethylphenol, a substituted aminophenol with potential applications in pharmaceutical and chemical synthesis. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from commercially available sources, computational predictions, and data from structurally analogous compounds. Furthermore, it offers detailed experimental protocols for its synthesis and characterization, providing a practical resource for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
2-Amino-3-ethylphenol is an aromatic organic compound featuring an amino group and a hydroxyl group substituted on a benzene ring, with an adjacent ethyl group. This trifunctional scaffold makes it an interesting building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized chemical entities. The interplay of the electron-donating amino and hydroxyl groups, along with the alkyl substituent, dictates its unique chemical reactivity and physical properties.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-amino-3-ethylphenol | [PubChem][1] |
| CAS Number | 398136-39-5 | [ChemScene][2], [Sigma-Aldrich][3] |
| Molecular Formula | C₈H₁₁NO | [PubChem][1], [ChemScene][2] |
| Molecular Weight | 137.18 g/mol | [PubChem][1], [ChemScene][2] |
| Canonical SMILES | CCC1=C(C(=CC=C1)O)N | [PubChem][1] |
| InChI Key | LVIDDVVDZXNNRD-UHFFFAOYSA-N | [PubChem][1] |
Physical Properties
Direct experimental data for the physical properties of 2-amino-3-ethylphenol are not extensively reported in the literature. The information available is primarily from commercial suppliers and computational models.
Table 2: Known and Predicted Physical Properties
| Property | Value/Prediction | Source/Method |
| Physical Form | Light yellow solid | [Sigma-Aldrich][3] |
| Purity (Typical) | ≥96% | [ChemScene][2], [Sigma-Aldrich][3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol and dichloromethane (predicted based on similar structures) | General chemical principles |
| pKa (Phenolic OH) | ~10 (Predicted) | Based on phenol (pKa ~10)[4] |
| pKa (Ammonium ion) | ~4-5 (Predicted) | Based on aniline (pKa ~4.6) |
| LogP (octanol/water) | 1.7 (Computed) | [PubChem][1] |
| Topological Polar Surface Area (TPSA) | 46.3 Ų (Computed) | [PubChem][1] |
Proposed Experimental Protocol for Determining Key Physical Properties
For researchers synthesizing or working with 2-amino-3-ethylphenol, the following standard protocols can be employed to determine its fundamental physical properties.
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Apparatus: Capillary melting point apparatus.
-
Procedure:
-
Finely powder a small sample of dry 2-amino-3-ethylphenol.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
-
-
Solvents: Deionized water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a series of small test tubes, add approximately 10 mg of 2-amino-3-ethylphenol.
-
To each tube, add 1 mL of a different solvent.
-
Agitate the tubes at room temperature for 1-2 minutes.
-
Visually observe and record whether the solid dissolves completely, partially, or not at all.
-
For quantitative analysis, prepare saturated solutions and determine the concentration using techniques like UV-Vis spectroscopy or HPLC.
-
Spectroscopic and Analytical Characterization
No experimental spectra for 2-amino-3-ethylphenol are currently available in public databases. This section provides predicted spectral characteristics based on the analysis of its functional groups and data from analogous compounds, along with a standard protocol for acquiring this data.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
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Aromatic Protons (3H): Expected to appear as a multiplet in the range of δ 6.5-7.5 ppm. The electron-donating effects of the -OH and -NH₂ groups will shift these protons upfield compared to benzene (δ 7.34 ppm).
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-OH Proton (1H): A broad singlet, with a chemical shift that is concentration and temperature-dependent, typically in the range of δ 8.0-9.5 ppm in DMSO-d₆.
-
-NH₂ Protons (2H): A broad singlet, also concentration and temperature-dependent, likely appearing between δ 4.0-5.5 ppm in DMSO-d₆.
-
Ethyl Group -CH₂- (2H): A quartet, coupled to the -CH₃ protons, expected around δ 2.5-2.8 ppm.
-
Ethyl Group -CH₃ (3H): A triplet, coupled to the -CH₂- protons, expected around δ 1.1-1.3 ppm.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm).
-
C-OH: Predicted to be the most downfield aromatic carbon (around δ 145-150 ppm).
-
C-NH₂: Predicted around δ 135-140 ppm.
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C-Ethyl: Predicted around δ 125-130 ppm.
-
Other aromatic CH: Expected between δ 110-125 ppm.
-
-
Ethyl Group -CH₂-: Expected around δ 20-25 ppm.
-
Ethyl Group -CH₃: Expected around δ 10-15 ppm.
Predicted Key IR Absorption Bands (ATR)
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: Two sharp to moderately broad peaks for the primary amine in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
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C-O Stretch (Phenolic): A strong peak around 1200-1260 cm⁻¹.
-
C-N Stretch: A peak in the region of 1250-1350 cm⁻¹.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak at m/z = 137, corresponding to the molecular weight. As it contains one nitrogen atom, the molecular weight is odd, consistent with the nitrogen rule.
-
Major Fragmentation Pathways:
-
Loss of an ethyl group (-CH₂CH₃): A significant fragment at m/z = 108, resulting from benzylic cleavage.
-
Loss of a methyl group (-CH₃): A fragment at m/z = 122 from the ethyl substituent.
-
Loss of CO: A common fragmentation for phenols, which could lead to a fragment at m/z = 109.
-
Proposed Experimental Protocol for Spectroscopic Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer, FT-IR spectrometer with ATR accessory, and a mass spectrometer with an EI source.
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of 2-amino-3-ethylphenol in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
IR: Place a small amount of the solid sample directly on the ATR crystal.
-
MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) for direct infusion or analysis via GC-MS.
-
-
Data Acquisition: Acquire spectra using standard instrument parameters.
Chemical Properties and Reactivity
The chemical reactivity of 2-amino-3-ethylphenol is governed by the interplay of its three functional groups: the nucleophilic amino group, the acidic and nucleophilic phenolic hydroxyl group, and the aromatic ring which is activated towards electrophilic substitution.
Acidity and Basicity
-
Phenolic Hydroxyl Group: The -OH group is weakly acidic and will be deprotonated by a moderately strong base to form a phenoxide ion. This phenoxide is a potent nucleophile.
-
Amino Group: The -NH₂ group is weakly basic and will be protonated by acids to form an ammonium salt. The lone pair of electrons on the nitrogen makes it a good nucleophile.
Reactivity Overview
Caption: Reactivity overview of 2-amino-3-ethylphenol.
Proposed Protocols for Key Reactions
This reaction can lead to N-acetylation, O-acetylation, or di-acetylation depending on the reaction conditions.
-
Materials: 2-amino-3-ethylphenol, acetic anhydride, pyridine (or another non-nucleophilic base), dichloromethane (DCM).
-
Protocol for N-acetylation (preferential):
-
Dissolve 1 mmol of 2-amino-3-ethylphenol in 10 mL of DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of acetic anhydride.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.[5][6]
-
This reaction can result in N-alkylation (potentially leading to a quaternary ammonium salt with excess reagent) or O-alkylation. The outcome is highly dependent on the choice of base and solvent.
-
Materials: 2-amino-3-ethylphenol, methyl iodide, potassium carbonate (for O-alkylation) or a non-nucleophilic base like triethylamine (for N-alkylation), and a suitable solvent (e.g., acetone for O-alkylation, DMF for N-alkylation).
-
Protocol for O-methylation:
-
To a solution of 1 mmol of 2-amino-3-ethylphenol in 10 mL of acetone, add 1.5 equivalents of potassium carbonate.
-
Add 1.2 equivalents of methyl iodide.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate.
-
Purify the product by column chromatography.[7]
-
This is a classic test for phenols and is expected to give a colored solution.
-
Materials: 2-amino-3-ethylphenol, ferric chloride (FeCl₃) solution (1% aqueous or ethanolic).
-
Procedure:
Proposed Synthesis
A plausible and efficient synthesis of 2-amino-3-ethylphenol involves the reduction of a suitable nitro precursor. The following workflow outlines a proposed two-step synthesis starting from 3-ethylphenol.
Caption: Proposed synthetic workflow for 2-amino-3-ethylphenol.
Detailed Experimental Protocol for Synthesis
-
Caution: Nitration reactions are highly exothermic and require careful temperature control.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (in a suitable ratio, e.g., 1:1 v/v) to 0 °C.
-
Slowly add 3-ethylphenol to the cold nitrating mixture dropwise, ensuring the temperature does not rise above 5-10 °C.
-
After the addition is complete, stir the mixture at low temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The product, 3-ethyl-2-nitrophenol, may precipitate as a solid or can be extracted with a suitable organic solvent like ethyl acetate.
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the desired ortho-nitro isomer from other isomers.
-
-
Procedure (using SnCl₂/HCl):
-
Dissolve 1 mmol of 3-ethyl-2-nitrophenol in a suitable solvent like ethanol or concentrated hydrochloric acid.
-
Add an excess (e.g., 3-4 equivalents) of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and carefully neutralize it with a strong base (e.g., concentrated NaOH or saturated NaHCO₃ solution) until the solution is basic. This will precipitate tin salts.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-3-ethylphenol.
-
Purify the product by column chromatography or recrystallization.[10]
-
Conclusion
While direct experimental data on 2-amino-3-ethylphenol is sparse, this guide provides a robust framework for its study and application. By leveraging data from analogous compounds and established chemical principles, we have predicted its key physicochemical properties. The detailed experimental protocols for its synthesis, characterization, and key reactions offer a practical starting point for researchers. As this compound becomes more widely studied, it is anticipated that experimental data will become available to validate and refine the predictions made herein.
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